Firefly luciferase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

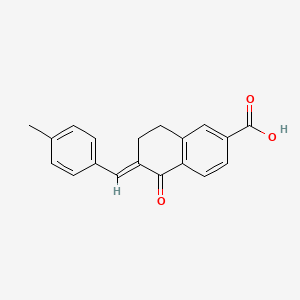

Molecular Formula |

C19H16O3 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

(6E)-6-[(4-methylphenyl)methylidene]-5-oxo-7,8-dihydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C19H16O3/c1-12-2-4-13(5-3-12)10-15-7-6-14-11-16(19(21)22)8-9-17(14)18(15)20/h2-5,8-11H,6-7H2,1H3,(H,21,22)/b15-10+ |

InChI Key |

HEEMJVLKXPNKTL-XNTDXEJSSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)C=CC(=C3)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CCC3=C(C2=O)C=CC(=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Potent Inhibition of Firefly Luciferase by a Novel 2-Benzylidene-tetralone Derivative: A Deep Dive into Firefly Luciferase-IN-1

A Technical Guide for Researchers and Drug Development Professionals on the Structure-Activity Relationship of a Sub-nanomolar Firefly Luciferase Inhibitor.

Firefly luciferase (FLuc), a cornerstone of modern biological research, serves as a highly sensitive reporter enzyme in a vast array of cellular and biochemical assays. The development of potent and specific inhibitors for FLuc is crucial for validating assay results, eliminating false positives in high-throughput screening (HTS), and developing novel analytical tools. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a recently identified, highly potent, and reversible FLuc inhibitor, designated as Firefly luciferase-IN-1 (also known as compound 48). With a remarkable IC50 value of 0.25 nM, this 2-benzylidene-tetralone derivative represents a significant advancement in the field of FLuc inhibition.[1][2][3]

Quantitative Structure-Activity Relationship (SAR)

The potency of this compound stems from systematic chemical modifications of the 2-benzylidene-tetralone scaffold. The following table summarizes the key SAR findings from the lead optimization studies.

| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | IC50 (nM)[2] |

| 14 | H | H | H | >10,000 |

| 16 | H | 4-OCH3 | H | 7,860 |

| 17 | H | 4-OH | H | 2.1 |

| 19 | H | 3-OH | H | 15.3 |

| 20 | H | 2-OH | H | 25.7 |

| 22 | H | 4-F | H | >10,000 |

| 24 | 6-OH | 4-OH | H | 1.1 |

| 31 | 6-OH | 4-OH | 3'-OH | 0.8 |

| 48 (this compound) | 6-OH | 4-OH | 3',5'-di-tert-butyl | 0.25 |

Key SAR Insights:

-

Hydroxylation is Key: The introduction of hydroxyl groups on both the tetralone and benzylidene rings is critical for potent inhibitory activity. The unsubstituted parent compound 14 is inactive.

-

Positional Importance of the Hydroxyl Group: A hydroxyl group at the 4-position of the benzylidene ring (compound 17 ) confers significantly higher potency than substitutions at the 3-position (compound 19 ) or 2-position (compound 20 ).

-

Synergistic Effect of Multiple Hydroxyl Groups: The presence of a hydroxyl group at the 6-position of the tetralone ring in conjunction with a 4-hydroxyl on the benzylidene ring (compound 24 ) further enhances potency.

-

Bulky Substituents Enhance Potency: The most potent compound, 48 (this compound) , features two bulky tert-butyl groups at the 3' and 5' positions of the 4-hydroxyphenyl ring. This suggests that these bulky groups may occupy a hydrophobic pocket in the enzyme's active site, leading to a substantial increase in inhibitory activity.

Mechanism of Action

Kinetic studies have revealed that this compound acts as a reversible inhibitor that is competitive with the substrate D-luciferin.[2] This indicates that the inhibitor directly binds to the active site of the enzyme, preventing the binding of D-luciferin and subsequent light-producing reaction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

Biochemical Firefly Luciferase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on purified firefly luciferase.

Materials:

-

Purified Firefly Luciferase (e.g., from Photinus pyralis)

-

D-Luciferin (substrate)

-

ATP (co-substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgSO4, 1 mM DTT, 0.1 mg/mL BSA

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Prepare a stock solution of purified firefly luciferase in assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 50 µL of the firefly luciferase solution to each well.

-

Add 1 µL of the test compound dilutions to the respective wells and incubate for 15 minutes at room temperature.

-

Prepare the substrate solution by dissolving D-luciferin and ATP in the assay buffer to final concentrations of 100 µM and 500 µM, respectively.

-

Initiate the luminescent reaction by injecting 50 µL of the substrate solution into each well.

-

Immediately measure the luminescence intensity using a luminometer.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Firefly Luciferase Inhibition Assay

This assay assesses the ability of a compound to inhibit firefly luciferase activity within a cellular context.

Materials:

-

Mammalian cells stably or transiently expressing firefly luciferase (e.g., HEK293T-FLuc)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compounds dissolved in DMSO

-

D-Luciferin

-

Lysis buffer (e.g., Passive Lysis Buffer)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Seed the firefly luciferase-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 2-4 hours).

-

Remove the culture medium and wash the cells with PBS.

-

Add lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.

-

Prepare the substrate solution containing D-luciferin and ATP.

-

Add the substrate solution to the cell lysates.

-

Immediately measure the luminescence using a luminometer.

-

Calculate the percent inhibition and determine the IC50 values as described for the biochemical assay.

Visualizing the Core Concepts

To further clarify the underlying principles and experimental procedures, the following diagrams have been generated.

Caption: Bioluminescent reaction catalyzed by firefly luciferase.

Caption: Experimental workflow for luciferase inhibition assay.

Caption: Competitive inhibition of firefly luciferase.

References

Firefly Luciferase-IN-1: A Technical Guide to a Potent Reversible Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase, a key enzyme in bioluminescence, is a widely utilized reporter in high-throughput screening and various biological assays. The modulation of its activity by small molecules is a critical aspect of assay development and interpretation. This technical guide provides a comprehensive overview of Firefly luciferase-IN-1, a highly potent and reversible inhibitor of this enzyme. Understanding the nature of this inhibition is paramount for researchers employing luciferase-based systems to avoid data misinterpretation and to leverage such inhibitors as tool compounds.

Core Concepts: this compound Inhibition

This compound is a potent, reversible inhibitor of firefly luciferase with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, indicating a very high affinity for the enzyme.[1][2] Its reversible nature implies that the inhibition can be overcome, for instance, by increasing the substrate concentration, depending on the specific mechanism of inhibition.

While detailed kinetic studies specifically characterizing this compound's mode of inhibition are not extensively available in the public domain, the inhibition of firefly luciferase can occur through several mechanisms:

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate (D-luciferin or ATP) from binding.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.

Further experimental characterization is required to definitively elucidate the precise kinetic mechanism of this compound.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its IC50 value.

| Parameter | Value | Reference |

| IC50 | 0.25 nM | [1][2] |

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, a general protocol for determining the IC50 and the mode of inhibition of a firefly luciferase inhibitor is provided below. This protocol can be adapted for the study of this compound.

Protocol 1: Determination of IC50 for a Firefly Luciferase Inhibitor

1. Materials:

- Recombinant firefly luciferase

- D-luciferin

- ATP (Adenosine 5'-triphosphate)

- Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 1 mM DTT, 0.1% BSA)

- This compound

- 96-well white opaque microplates

- Luminometer

2. Procedure:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

- In a 96-well plate, add a fixed concentration of firefly luciferase to each well.

- Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

- Initiate the reaction by adding a solution containing D-luciferin and ATP at their respective Km concentrations.

- Immediately measure the luminescence using a luminometer.

- Plot the luminescence signal against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mode of Inhibition (vs. D-luciferin)

1. Materials:

- Same as in Protocol 1.

2. Procedure:

- Perform the luciferase assay with varying concentrations of D-luciferin.

- Repeat the assay in the presence of a fixed concentration of this compound (typically at or near its IC50).

- Measure the initial reaction velocities (luminescence) for each substrate concentration in the presence and absence of the inhibitor.

- Generate a Lineweaver-Burk plot (1/velocity vs. 1/[D-luciferin]) or a Michaelis-Menten plot.

- Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition:

- Competitive: Km increases, Vmax remains the same.

- Non-competitive: Km remains the same, Vmax decreases.

- Uncompetitive: Both Km and Vmax decrease proportionally.

- Mixed: Both Km and Vmax are altered, but not proportionally.

This protocol can be adapted to determine the mode of inhibition with respect to ATP by varying the ATP concentration while keeping the D-luciferin concentration constant.

Visualizations

Firefly Luciferase Catalytic Cycle and Inhibition

The following diagram illustrates the two-step catalytic reaction of firefly luciferase and the potential points of inhibition.

Caption: Firefly luciferase reaction pathway and potential modes of inhibition.

Experimental Workflow for Inhibitor Characterization

The logical flow for characterizing a novel firefly luciferase inhibitor is depicted below.

Caption: Workflow for the kinetic characterization of a luciferase inhibitor.

Conclusion

This compound is a valuable chemical tool for studying the firefly luciferase enzyme due to its high potency and reversible nature. While its detailed kinetic profile remains to be fully elucidated in publicly accessible literature, the methodologies outlined in this guide provide a robust framework for its characterization. For researchers using luciferase-based assays, awareness of such potent inhibitors is crucial for accurate data interpretation. Further studies are warranted to fully understand the structure-activity relationship and the precise binding mode of this compound, which will undoubtedly provide deeper insights into the molecular interactions governing firefly luciferase function and inhibition.

References

In-Depth Technical Guide: Firefly Luciferase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Firefly luciferase-IN-1, a potent inhibitor of Firefly luciferase. The document details its inhibitory activity, the methodology for its characterization, and the underlying biochemical principles of the Firefly luciferase reaction.

Core Compound Data

This compound is a highly potent, reversible inhibitor of the enzyme Firefly luciferase. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Parameter | Value |

| Compound Name | This compound |

| Target Enzyme | Firefly Luciferase |

| IC50 Value | 0.25 nM |

Firefly Luciferase Bioluminescence Signaling Pathway

The light-emitting reaction catalyzed by Firefly luciferase is a multi-step process involving the substrates D-luciferin and adenosine triphosphate (ATP) in the presence of magnesium ions (Mg2+) and molecular oxygen. The process begins with the adenylation of D-luciferin by ATP to form luciferyl adenylate and pyrophosphate. This intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. Decarboxylation of this intermediate produces an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it releases a photon of light.

Caption: Biochemical pathway of the Firefly luciferase-catalyzed bioluminescent reaction.

Experimental Protocol: IC50 Determination of this compound

The following is a detailed protocol for determining the IC50 value of an inhibitor against Firefly luciferase, based on common practices for enzymatic assays.

1. Materials and Reagents:

-

Recombinant Firefly Luciferase

-

D-Luciferin (substrate)

-

Adenosine Triphosphate (ATP)

-

Magnesium Sulfate (MgSO₄)

-

Tricine buffer

-

Dithiothreitol (DTT)

-

Coenzyme A (CoA)

-

Bovine Serum Albumin (BSA)

-

Dimethyl Sulfoxide (DMSO)

-

This compound

-

96-well opaque microplates

-

Luminometer

2. Preparation of Solutions:

-

Assay Buffer: 20 mM Tricine, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8.[1]

-

Enzyme Solution: Prepare a stock solution of recombinant Firefly luciferase in assay buffer containing 0.1% BSA. The final concentration in the assay will need to be optimized.

-

Substrate Solution: Prepare a stock solution of D-luciferin (e.g., 10 mM in water) and ATP (e.g., 100 mM in water). The final concentrations in the assay should be at or below the Km values for the respective substrates to ensure sensitivity to competitive inhibitors. A common concentration for D-luciferin is 470 µM and for ATP is 530 µM.[1]

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations. A typical 10-point dilution series might range from 10 µM to 0.1 nM.

3. Assay Procedure:

The following workflow outlines the steps for performing the IC50 determination assay.

Caption: Experimental workflow for the determination of the IC50 value of this compound.

4. Data Analysis:

-

Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other wells.

-

Normalization: Normalize the data by setting the average signal from the "no inhibitor" (DMSO) control wells as 100% activity and the "no enzyme" control as 0% activity.

-

Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.

Mechanism of Inhibition

While the specific binding mode of this compound is not detailed in the provided search results, inhibitors of Firefly luciferase can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition with respect to the substrates D-luciferin and ATP. Given its high potency, this compound likely has a high affinity for the enzyme. Further kinetic studies would be required to elucidate the precise mechanism of inhibition.

References

Biochemical Characterization of Firefly Luciferase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc) from Photinus pyralis is a cornerstone of biomedical research, widely employed as a reporter enzyme in high-throughput screening and in vivo imaging due to its high sensitivity and broad dynamic range. The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light. The development of potent and reversible inhibitors of FLuc is crucial for creating advanced assay platforms and for deconvoluting off-target effects in drug discovery screens. This guide provides an in-depth biochemical characterization of Firefly luciferase-IN-1 (also known as compound 48), a highly potent and reversible inhibitor of this enzyme.

Core Compound Data

This compound has been identified as a member of the 2-benzylidene-tetralone class of inhibitors. Its high potency and reversible nature make it a valuable tool for researchers.

Quantitative Biochemical Data

| Parameter | Value | Reference |

| IC50 | 0.25 nM | [1][2][3] |

| Mechanism of Action | Reversible, Competitive with D-luciferin | [1] |

| CAS Number | 2765796-41-4 | [3][4][5] |

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the substrate D-luciferin.[1] This indicates that the inhibitor likely binds to the active site of the enzyme, directly competing with D-luciferin for binding. This competitive and reversible mechanism allows for precise control over FLuc activity in various experimental setups.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Firefly Luciferase Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against purified firefly luciferase.

Materials:

-

Purified Firefly Luciferase (e.g., from Photinus pyralis)

-

D-Luciferin substrate

-

Adenosine 5'-triphosphate (ATP)

-

Assay Buffer: Tris-HCl (pH 7.8), MgSO4, DTT, BSA

-

This compound or other test compounds

-

DMSO (for compound dilution)

-

96-well opaque plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the inhibitor in DMSO.

-

Prepare a working solution of firefly luciferase in assay buffer.

-

Prepare a substrate solution containing D-luciferin and ATP in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well opaque plate, add the serially diluted inhibitor solution. Include a DMSO-only control.

-

Add the firefly luciferase working solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature.

-

-

Initiate Reaction and Measure Luminescence:

-

Inject the substrate solution into each well.

-

Immediately measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the DMSO control.

-

Plot the normalized luminescence against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Luciferase Inhibition Assay

This protocol is for assessing the inhibitory activity of a compound on firefly luciferase expressed within living cells.

Materials:

-

Mammalian cells stably expressing firefly luciferase (e.g., H1299-Fluc).[1]

-

Cell culture medium and supplements.

-

This compound or other test compounds.

-

D-Luciferin.

-

96-well clear-bottom, opaque-walled plates.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed the luciferase-expressing cells into a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Replace the existing medium with the medium containing the test compound dilutions and incubate for a desired period (e.g., 1-2 hours).

-

-

Substrate Addition and Measurement:

-

Add D-luciferin to each well at a final concentration appropriate for cellular uptake.

-

Immediately measure the bioluminescence signal using a luminometer.

-

-

Data Analysis:

-

Perform data analysis as described for the in vitro assay to determine the cellular IC50.

-

Conclusion

This compound is a sub-nanomolar, reversible, and D-luciferin competitive inhibitor of firefly luciferase.[1][2] Its high potency and well-characterized mechanism of action make it an invaluable tool for researchers utilizing firefly luciferase reporter systems. The detailed protocols provided in this guide offer a framework for the consistent and accurate biochemical and cellular characterization of this and other firefly luciferase inhibitors.

References

- 1. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. admin.biosschina.com [admin.biosschina.com]

Probing the Cellular Battleground: A Technical Guide to Firefly Luciferase-IN-1 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc), an enzyme renowned for its bioluminescent properties, has become an indispensable tool in drug discovery and biomedical research, primarily as a reporter gene in cellular assays.[1] However, the integrity of these assays can be compromised by compounds that directly inhibit FLuc, leading to potential misinterpretation of results. Firefly luciferase-IN-1 is a highly potent and reversible inhibitor of FLuc, exhibiting an IC50 of 0.25 nM.[2] Understanding and quantifying the engagement of such inhibitors with their target within the complex cellular environment is paramount for accurate data interpretation and the development of selective chemical probes.

This technical guide provides an in-depth overview of the core principles and methodologies for assessing the target engagement of this compound in cells. We will delve into the mechanism of FLuc and its inhibition, present quantitative data for FLuc inhibitors, and provide detailed, generalized protocols for advanced cellular target engagement assays. While specific experimental data for this compound using these techniques is not yet publicly available, this guide offers a robust framework for their application.

Firefly Luciferase: Mechanism of Action and Inhibition

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. Initially, the substrate D-luciferin is adenylated by ATP in the presence of magnesium ions, forming luciferyl-AMP and pyrophosphate. Subsequently, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state, emitting a photon of light.[3]

Inhibitors of firefly luciferase can act through various mechanisms, including competition with the substrates (D-luciferin or ATP), non-competitive inhibition, or uncompetitive inhibition.[4] this compound has been identified as a reversible inhibitor, suggesting it likely interacts with the enzyme in a non-covalent manner.[2]

Quantitative Data on Firefly Luciferase Inhibitors

To provide a context for the potency of this compound, the following table summarizes the inhibitory activities of several known FLuc inhibitors.

| Compound | IC50 / Ki | Notes |

| This compound | 0.25 nM (IC50) | A highly potent, reversible inhibitor. [2][5] |

| Resveratrol | ~1.9 - 4.94 µM (IC50) | A well-known FLuc inhibitor.[5][6] |

| Oxyluciferin | 0.50 µM (Ki) | A product of the luciferase reaction and a competitive inhibitor. |

| Dehydroluciferyl-adenylate (L-AMP) | 3.8 nM (Ki) | A tight-binding competitive inhibitor. |

| JNJ-1935 | 2.63 µM (IC50) | A HIF prolyl hydroxylase inhibitor with off-target FLuc activity.[3] |

| Prunetin | 16.27 µM (IC50) | An isoflavonoid inhibitor.[6] |

| Glycitein | 26.40 µM (IC50) | An isoflavonoid inhibitor.[6] |

| Genistein | 36.89 µM (IC50) | An isoflavonoid inhibitor.[6] |

Signaling Pathway Diagram

Experimental Protocols for Target Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. It relies on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T) transiently or stably expressing firefly luciferase.

-

Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

-

-

Harvesting and Heating:

-

Harvest the cells by trypsinization or scraping and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3 minutes), followed by a cooling step at 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Detection and Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Quantify the amount of soluble firefly luciferase in each sample. This can be done by:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for firefly luciferase.

-

Luciferase Activity Assay: Measure the enzymatic activity of the soluble luciferase by adding D-luciferin and ATP and quantifying the resulting luminescence.

-

-

Plot the amount of soluble luciferase as a function of temperature for both the inhibitor-treated and vehicle-treated samples to generate "melt curves."

-

A shift in the melting temperature (Tm) to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a live-cell method to quantify compound binding to a target protein. It involves a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

-

Cell Preparation:

-

Genetically fuse NanoLuc® luciferase to the N- or C-terminus of firefly luciferase.

-

Transfect a suitable cell line (e.g., HEK293T) with the plasmid encoding the NanoLuc-FLuc fusion protein.

-

Plate the transfected cells into a white, opaque 96- or 384-well assay plate and incubate for 24-48 hours.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound.

-

Add the diluted inhibitor or vehicle control to the cells.

-

Add a cell-permeable fluorescent tracer that is known to bind to firefly luciferase. The choice of tracer and its concentration should be optimized for the specific assay.

-

Incubate the plate at 37°C for a period sufficient to allow the compound and tracer to reach equilibrium (e.g., 2 hours).

-

-

Luminescence Detection:

-

Prepare the Nano-Glo® live-cell substrate (furimazine) according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Immediately measure the luminescence signal using a plate reader equipped with two filters to detect the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (fluorescent tracer, wavelength will vary depending on the tracer used).

-

-

Data Analysis:

-

Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.

-

Normalize the data to the vehicle control.

-

Plot the normalized NanoBRET™ ratio against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent tracer from the target protein.

-

Conclusion

Confirming the direct interaction of a small molecule with its intended target within the native cellular context is a critical step in modern drug discovery and chemical biology. While this compound is a potent inhibitor in biochemical assays, its cellular target engagement profile remains to be fully elucidated. The methodologies detailed in this guide, namely the Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement Assay, provide robust and reliable frameworks for researchers to quantitatively assess the intracellular binding of this compound and other FLuc inhibitors. The application of these techniques will not only validate on-target activity but also contribute to a more nuanced understanding of compound behavior in complex biological systems, ultimately leading to more reliable and translatable research outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinetics of Firefly Luciferase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc) is a widely utilized reporter enzyme in high-throughput screening (HTS) and various biological assays due to its exceptional sensitivity and broad dynamic range.[1][2] The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light.[3][4] However, the interaction of small molecules with FLuc can lead to inhibition, confounding assay results and necessitating a thorough understanding of the underlying kinetics. This guide provides an in-depth overview of the kinetics of firefly luciferase inhibition, including common inhibitors, their mechanisms of action, and detailed experimental protocols for their characterization.

Core Concepts in Enzyme Inhibition Kinetics

The activity of firefly luciferase can be modulated by various inhibitors, each with a distinct kinetic profile. Understanding these profiles is crucial for accurate data interpretation and the identification of true bioactive compounds versus assay artifacts. The primary modes of inhibition observed with firefly luciferase are competitive, non-competitive, uncompetitive, and mixed-type inhibition.

Key Inhibitors and Their Kinetic Parameters

A variety of compounds have been identified as inhibitors of firefly luciferase. These range from reaction products to small molecules discovered in HTS campaigns. The following tables summarize the quantitative data for several key inhibitors.

| Inhibitor | Type of Inhibition | Ki (Inhibition Constant) | Km of D-Luciferin (µM) | Reference |

| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | 14.7 ± 0.7 | [5][6] |

| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding Competitive | 3.8 ± 0.7 nM | 14.9 ± 0.2 | [5][6] |

| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 µM | 16.1 ± 1.0 | [7][8] |

| Dehydroluciferin (L) | Tight-binding Uncompetitive | 0.00490 ± 0.00009 µM | 16.6 ± 2.3 | [7][8] |

| L-luciferin (L-LH2) | Mixed-type (Non-competitive-Uncompetitive) | Ki = 0.68 ± 0.14 µM, αKi = 0.34 ± 0.16 µM | 14.4 ± 0.96 | [7] |

Signaling Pathways and Reaction Mechanisms

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. Understanding this pathway is fundamental to comprehending the mechanisms of inhibition.

Caption: The two-step reaction of firefly luciferase.

Mechanisms of Inhibition: A Visual Guide

The interaction between an inhibitor and the enzyme-substrate complex can be visualized to better understand the different inhibition kinetics.

Caption: Visual representation of enzyme inhibition models.

Experimental Protocols

Accurate determination of inhibition kinetics requires robust and well-controlled experimental procedures. Below are detailed protocols for key experiments.

Protocol 1: Firefly Luciferase Inhibition Assay (In Vitro)

This protocol is designed to determine the IC50 value of a potential inhibitor.

Materials:

-

Purified firefly luciferase enzyme

-

D-Luciferin substrate

-

ATP (adenosine triphosphate)

-

Test compound (potential inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Multi-well plates (e.g., 96-well or 384-well, opaque)

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of firefly luciferase in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 10 nM).[5][7]

-

Prepare a stock solution of D-luciferin. The final concentration should be at or near the Km value (e.g., 10-15 µM) for IC50 determination.[5]

-

Prepare a stock solution of ATP. A typical final concentration is 250 µM.[5][7]

-

Prepare serial dilutions of the test compound.

-

-

Assay Setup:

-

Add a small volume of the test compound dilutions to the wells of the microplate. Include solvent-only controls.

-

Add the firefly luciferase solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate Reaction and Measure Luminescence:

-

Prepare a substrate solution containing D-luciferin and ATP in assay buffer.

-

Inject the substrate solution into each well using the luminometer's injector.

-

Immediately measure the luminescence signal. The integration time will depend on the instrument and signal intensity.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine the IC50 value.

-

Protocol 2: Determination of Inhibition Mechanism and Ki

This protocol is used to elucidate the mechanism of inhibition (competitive, non-competitive, etc.) and calculate the inhibition constant (Ki).

Materials:

-

Same as Protocol 1.

Procedure:

-

Assay Setup:

-

This experiment involves varying the concentration of both the substrate (D-luciferin) and the inhibitor.

-

Set up a matrix in a multi-well plate with different concentrations of the inhibitor in the rows and different concentrations of D-luciferin in the columns. The D-luciferin concentrations should span a range above and below the Km value (e.g., 3.75 µM to 120 µM).[5][7]

-

-

Enzyme and Inhibitor Incubation:

-

Add the firefly luciferase and the corresponding inhibitor concentration to each well and incubate.

-

-

Reaction Initiation and Measurement:

-

Inject the substrate solution (containing the varying concentrations of D-luciferin and a fixed concentration of ATP) into the wells.

-

Measure the initial reaction velocity (luminescence) for each condition.

-

-

Data Analysis:

-

Generate double-reciprocal plots (Lineweaver-Burk) or use non-linear regression analysis of the initial velocity data versus substrate concentration at each inhibitor concentration.[5]

-

The pattern of the plots will reveal the mechanism of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

The Ki value can be determined from the secondary plots of the slopes or y-intercepts of the primary plots versus the inhibitor concentration, or directly from non-linear regression fitting to the appropriate kinetic model.[5][7]

-

Experimental Workflow for Kinetic Analysis

The process of characterizing a potential firefly luciferase inhibitor follows a logical progression from initial screening to detailed kinetic analysis.

Caption: A typical workflow for kinetic analysis.

Conclusion

A thorough understanding of the kinetics of firefly luciferase inhibition is indispensable for researchers in drug discovery and related fields. By employing the detailed protocols and data analysis methods outlined in this guide, scientists can effectively characterize the inhibitory activity of small molecules, distinguish true biological modulators from assay artifacts, and ensure the integrity of their screening data. The provided kinetic parameters for known inhibitors serve as a valuable reference for these endeavors.

References

- 1. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Firefly luciferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Illuminating the Interaction: A Technical Guide to the Firefly Luciferase-IN-1 Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of potent inhibitors of firefly luciferase, with a focus on the characteristics relevant to the interaction of molecules like Firefly luciferase-IN-1. While specific structural data for this compound is not publicly available, this document synthesizes current knowledge of the firefly luciferase active site and the binding modes of its natural substrate and known inhibitors to infer the probable binding locus and interaction mechanisms.

Firefly luciferase (FLuc), a 62 kDa enzyme, is a cornerstone of modern biological research, widely employed as a reporter gene and in high-throughput screening assays due to its sensitive and rapid light-emitting reaction. The development of potent inhibitors is crucial for understanding its catalytic mechanism and for mitigating off-target effects in drug discovery screens. This compound has been identified as a highly potent, reversible inhibitor of this enzyme.[1]

The Firefly Luciferase Active Site: A Pocket for Light and Inhibition

The catalytic activity of firefly luciferase occurs within a large cleft situated between the N-terminal and C-terminal domains of the protein.[2][3] This active site accommodates the binding of three key substrates: D-luciferin, ATP, and molecular oxygen. The binding of these molecules initiates a two-step chemical reaction that culminates in the emission of light.[4][5]

The active site can be broadly divided into two main pockets: the luciferin-binding pocket and the ATP-binding pocket. Potent competitive inhibitors, such as this compound, are expected to occupy the luciferin-binding pocket and potentially interact with residues in the ATP-binding pocket as well.

Key Residues in the Luciferin Binding Pocket

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that are critical for luciferin binding and the subsequent chemical reactions. A model of the luciferin binding site suggests that at least 15 residues are within a 5 Å radius of the substrate.[6] Mutation of many of these residues leads to a significant decrease in binding affinity for luciferin, highlighting their importance in inhibitor design.[6]

Some of the key residues identified as crucial for substrate binding include:

-

Arg218: Plays a role in orienting the carboxylate group of luciferin.

-

His245: Involved in the deprotonation of the luciferin hydroxyl group.

-

Phe247: Contributes to a hydrophobic pocket that accommodates the benzothiazole ring of luciferin.

-

Ile288: A key residue influencing the color of the emitted light, suggesting its proximity to the reacting portion of the substrate.[7][8]

-

Ala348: Another residue that, when mutated, affects both luciferin binding and the emission spectrum.[6]

The environment of the luciferin binding pocket is predominantly hydrophobic, a feature that potent inhibitors are likely to exploit for high-affinity binding.

Quantitative Data on Inhibitor Potency

The potency of this compound has been quantified, providing a benchmark for its inhibitory activity.

| Compound | IC50 | Notes |

| This compound | 0.25 nM | A highly potent, reversible inhibitor.[1] |

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

To characterize the binding of inhibitors like this compound, a variety of biochemical and biophysical assays are employed.

Firefly Luciferase Activity Assay

This is the primary assay to determine the inhibitory potency (IC50) of a compound.

Principle: The assay measures the light output from the luciferase-catalyzed reaction in the presence of varying concentrations of the inhibitor.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant firefly luciferase in an appropriate buffer (e.g., 25 mM Tris-HCl, pH 7.8, with 8 mM MgSO4, 0.1 mg/mL BSA).

-

Prepare a stock solution of D-luciferin.

-

Prepare a stock solution of ATP.

-

Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO.

-

-

Assay Procedure:

-

In a white, opaque 96-well plate, add a constant amount of firefly luciferase enzyme to each well.

-

Add the serially diluted inhibitor to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by injecting a solution containing D-luciferin and ATP.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics)

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.

Principle: The initial reaction rates are measured at varying concentrations of one substrate (e.g., luciferin) while keeping the other (ATP) constant, in the presence and absence of the inhibitor.

Protocol:

-

Follow the general procedure for the luciferase activity assay.

-

For each inhibitor concentration (including zero), perform the assay with a range of D-luciferin concentrations.

-

Measure the initial velocity of the reaction (initial light burst).

-

Data Analysis:

-

Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

-

Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.

-

X-ray Crystallography

To obtain a high-resolution structure of the inhibitor bound to the enzyme, X-ray crystallography is the gold standard.

Principle: A crystal of the protein-inhibitor complex is grown and diffracted with X-rays to determine the three-dimensional arrangement of atoms.

Protocol:

-

Protein Expression and Purification: Express and purify high-quality, homogenous firefly luciferase.

-

Complex Formation: Incubate the purified luciferase with a molar excess of the inhibitor.

-

Crystallization: Screen for crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion) to obtain well-ordered crystals of the complex.

-

Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and process the data to solve the three-dimensional structure. This will reveal the precise binding orientation and interactions of the inhibitor within the active site.

Visualizing the Inhibition Pathway

The following diagrams illustrate the core concepts of firefly luciferase inhibition.

Caption: The catalytic cycle of firefly luciferase leading to light emission.

Caption: A model for competitive inhibition of firefly luciferase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rcsb.org [rcsb.org]

- 3. Crystal structure of firefly luciferase throws light on a superfamily of adenylate-forming enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 5. Firefly Luciferase - Creative Biogene [creative-biogene.com]

- 6. A mutagenesis study of the putative luciferin binding site residues of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteinswebteam.github.io [proteinswebteam.github.io]

- 8. Structural basis for the spectral difference in luciferase bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Inhibition Assay with Firefly Luciferase-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro inhibition assay using Firefly luciferase-IN-1, a potent and reversible inhibitor of firefly luciferase. This document outlines the necessary reagents, experimental procedures, and data analysis steps for determining the inhibitory activity of compounds against firefly luciferase. Additionally, it includes a summary of quantitative data for known inhibitors and visual representations of a relevant signaling pathway and the experimental workflow.

Introduction

Firefly luciferase, an enzyme isolated from the firefly Photinus pyralis, catalyzes the ATP-dependent oxidation of D-luciferin to produce light.[1][2] This bioluminescent reaction is widely utilized in high-throughput screening (HTS) assays as a reporter system to study gene expression, cell viability, and various cellular signaling pathways.[3][4] However, the activity of firefly luciferase can be modulated by small molecules, leading to potential interference in assay results.[3][5] Understanding and characterizing the inhibition of firefly luciferase is crucial for accurate data interpretation in drug discovery and chemical biology research.

This compound is a highly potent, reversible inhibitor of firefly luciferase with a reported IC50 value of 0.25 nM. Its use as a control compound is essential for validating inhibition assays and understanding the mechanism of newly identified inhibitors.

Data Presentation

The inhibitory activities of various compounds against firefly luciferase are summarized in the table below. This data provides a reference for comparing the potency of novel inhibitors.

| Compound | IC50 Value | Notes |

| This compound | 0.25 nM | Highly potent, reversible inhibitor. |

| Resveratrol | 4.94 µM | A natural polyphenol found in grapes and other plants.[5] |

| Biochanin A | 640 nM | An isoflavone found in red clover.[5] |

| Formononetin | 3.88 µM | An isoflavone commonly found in legumes.[5] |

| Calycosin | 4.96 µM | An isoflavone found in Astragalus membranaceus.[5] |

| Daidzein | >10 µM (at 100 µM) | An isoflavone found in soybeans.[5] |

| Genistein | >10 µM (at 100 µM) | An isoflavone found in soybeans.[5] |

Signaling Pathway Diagram

Firefly luciferase reporter assays are commonly used to study a variety of signaling pathways. A common application is the investigation of G-protein coupled receptor (GPCR) signaling. The diagram below illustrates a generalized GPCR signaling cascade that can be monitored using a luciferase reporter gene assay.

Caption: Generalized GPCR signaling pathway leading to luciferase expression.

Experimental Workflow Diagram

The following diagram outlines the major steps involved in the in vitro firefly luciferase inhibition assay.

Caption: Workflow for the in vitro firefly luciferase inhibition assay.

Experimental Protocols

This section provides a detailed methodology for performing an in vitro inhibition assay with this compound.

Materials and Reagents

-

Recombinant Firefly Luciferase

-

This compound (or other test inhibitors)

-

D-Luciferin

-

Adenosine 5'-triphosphate (ATP)

-

Bovine Serum Albumin (BSA)

-

Tris-HCl buffer

-

Magnesium Sulfate (MgSO4)

-

Dithiothreitol (DTT)

-

EDTA

-

Dimethyl Sulfoxide (DMSO)

-

Opaque, white 96-well microplates

-

Luminometer

Reagent Preparation

-

Assay Buffer (1X):

-

25 mM Tris-HCl, pH 7.8

-

8 mM MgSO4

-

0.1 mg/mL BSA

-

1 mM DTT (add fresh before use)

-

0.1 mM EDTA

-

Store at 4°C.

-

-

Firefly Luciferase Stock Solution:

-

Reconstitute lyophilized recombinant firefly luciferase in Assay Buffer to a concentration of 1 mg/mL.

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Firefly Luciferase Working Solution:

-

Dilute the Firefly Luciferase Stock Solution in Assay Buffer to the desired final concentration (e.g., 1-10 ng/mL). The optimal concentration should be determined empirically to yield a robust and stable signal.

-

-

D-Luciferin Stock Solution (10 mM):

-

Dissolve D-luciferin in Assay Buffer to a final concentration of 10 mM.

-

Aliquot and store protected from light at -20°C.

-

-

ATP Stock Solution (10 mM):

-

Dissolve ATP in Assay Buffer to a final concentration of 10 mM.

-

Aliquot and store at -20°C.

-

-

Substrate Working Solution:

-

Prepare fresh before use by mixing equal volumes of 10 mM D-Luciferin and 10 mM ATP stock solutions in Assay Buffer to achieve the desired final concentration (e.g., 1 mM each). Protect from light.

-

-

Inhibitor Stock Solutions:

-

Dissolve this compound and other test compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

-

Store at -20°C.

-

-

Inhibitor Dilutions:

-

Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to create a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

In Vitro Inhibition Assay Protocol

-

Plate Setup:

-

In an opaque, white 96-well plate, add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the serially diluted inhibitor solutions to the appropriate wells.

-

For the no-inhibitor control (100% activity), add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

-

For the background control (0% activity), add 10 µL of Assay Buffer.

-

-

Enzyme Addition:

-

Add 20 µL of the Firefly Luciferase Working Solution to all wells except the background control.

-

-

Incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Signal Initiation and Measurement:

-

Set the luminometer to inject 20 µL of the Substrate Working Solution and measure the luminescence signal immediately. A 2-second delay and a 10-second integration time are typical starting points.

-

Initiate the reaction by adding the Substrate Working Solution to each well and record the luminescence in Relative Light Units (RLU).

-

Data Analysis

-

Background Subtraction:

-

Subtract the average RLU of the background control wells from all other wells.

-

-

Calculate Percent Inhibition:

-

Calculate the percent inhibition for each inhibitor concentration using the following formula:

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Conclusion

This document provides a comprehensive guide for performing an in vitro inhibition assay with this compound. By following these protocols, researchers can accurately determine the inhibitory potential of test compounds against firefly luciferase, a critical step in validating results from luciferase-based reporter assays and in the broader field of drug discovery. The provided data and diagrams serve as valuable resources for experimental design and data interpretation.

References

- 1. med.emory.edu [med.emory.edu]

- 2. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 5. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using Firefly Luciferase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase has become an indispensable tool in drug discovery and biomedical research, primarily utilized in reporter gene assays to study gene expression and cellular signaling pathways. The enzymatic reaction, which produces a quantifiable light signal from the substrate D-luciferin in the presence of ATP, offers high sensitivity and a broad dynamic range. However, the potential for compounds to directly inhibit the luciferase enzyme can be a significant source of experimental artifacts, leading to false-positive results in high-throughput screening campaigns.

Firefly luciferase-IN-1 is a highly potent, reversible inhibitor of Firefly luciferase with an IC50 value of 0.25 nM.[1] Understanding the effect of such inhibitors is crucial for accurate data interpretation. These application notes provide a detailed protocol for a cell-based Firefly luciferase assay, including a case study on how to characterize the inhibitory effect of a compound like this compound. The provided protocols and data are intended to serve as a guide for researchers to develop robust cell-based assays and to identify potential compound interference.

Signaling Pathway: NF-κB Reporter Assay

A common application for the firefly luciferase reporter system is the investigation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival.[2][3] In this assay, cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. Activation of the NF-κB pathway, for example by tumor necrosis factor-alpha (TNF-α), leads to the translocation of NF-κB to the nucleus, where it binds to these response elements and drives the expression of the luciferase reporter gene.[2][3] The resulting luminescence is directly proportional to the level of NF-κB activation.

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293 cells (or other suitable cell line)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Transfection Reagent: Lipofectamine 2000 (or similar)

-

Reporter Plasmid: pGL4.32[luc2P/NF-κB-RE/Hygro] Vector

-

Control Plasmid: pRL-TK Vector (for dual-luciferase assays)

-

Inducer: Recombinant Human TNF-α

-

Inhibitor: this compound

-

Assay Reagent: ONE-Glo™ Luciferase Assay System (or equivalent)

-

Cell Culture Plates: White, opaque 96-well plates suitable for luminescence readings

-

Phosphate-Buffered Saline (PBS)

Protocol 1: NF-κB Activation Assay

This protocol describes the steps to measure the activation of the NF-κB signaling pathway using a Firefly luciferase reporter assay.

-

Cell Seeding:

-

Trypsinize and count HEK293 cells.

-

Seed 2 x 10^4 cells per well in a 96-well white, opaque plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Transfection:

-

Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of the NF-κB reporter plasmid and 10 ng of the Renilla control plasmid.

-

Add the complex to the cells and incubate for 24 hours.

-

-

Cell Treatment:

-

After 24 hours of transfection, replace the medium with fresh culture medium.

-

Add TNF-α to the desired final concentration (e.g., 10 ng/mL) to induce NF-κB activation.

-

Include a vehicle control (e.g., PBS) for non-induced wells.

-

Incubate for 6-8 hours.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence using a plate luminometer.

-

Protocol 2: Characterization of this compound Inhibition

This protocol details how to assess the direct inhibitory effect of this compound on the luciferase enzyme in a cell-based assay.

-

Cell Seeding and Transfection:

-

Follow steps 1 and 2 from Protocol 1 to seed and transfect HEK293 cells with the NF-κB reporter and Renilla control plasmids.

-

-

Induction of Luciferase Expression:

-

After 24 hours of transfection, replace the medium with fresh culture medium containing 10 ng/mL of TNF-α to induce a strong and consistent expression of Firefly luciferase.

-

Incubate for 6-8 hours.

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.01 nM to 100 nM.

-

After the induction period, add the different concentrations of this compound to the wells.

-

Include a vehicle control (e.g., DMSO) for wells without the inhibitor.

-

Incubate for 1 hour at 37°C.

-

-

Luminescence Measurement:

-

Follow step 4 from Protocol 1 to measure the luminescence.

-

Experimental Workflow Diagram

Data Presentation

The following tables represent typical data that could be generated from the described protocols.

Table 1: NF-κB Activation Assay Performance

| Parameter | Value | Description |

| Signal (Induced) | 1,500,000 RLU | Average Relative Light Units from TNF-α induced wells. |

| Background (Uninduced) | 75,000 RLU | Average Relative Light Units from vehicle-treated wells. |

| Signal-to-Background Ratio | 20 | A measure of the assay window (Signal / Background). |

| Z'-Factor | 0.85 | An indicator of assay robustness and suitability for HTS. |

RLU: Relative Light Units

Table 2: Dose-Response of this compound

| Inhibitor Concentration (nM) | Average Luminescence (RLU) | % Inhibition |

| 0 (Vehicle) | 1,485,000 | 0% |

| 0.01 | 1,336,500 | 10% |

| 0.05 | 965,250 | 35% |

| 0.1 | 742,500 | 50% |

| 0.25 | 371,250 | 75% |

| 0.5 | 148,500 | 90% |

| 1.0 | 74,250 | 95% |

| 10 | 14,850 | 99% |

| 100 | 7,425 | >99.5% |

Calculated IC50: Approximately 0.1 nM

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Luminescence Signal | - Poor transfection efficiency.- Low reporter expression.- Inactive assay reagent. | - Optimize transfection protocol.- Use a stronger promoter or increase induction time.- Ensure assay reagent is stored correctly and not expired. |

| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and master mixes.- Avoid using the outer wells of the plate or fill them with PBS. |

| High Background Signal | - Basal promoter activity.- Contamination of reagents. | - Use a promoterless vector as a negative control.- Use fresh, sterile reagents. |

Conclusion

The Firefly luciferase reporter system is a powerful tool for cell-based assays. However, researchers must be vigilant about the potential for direct enzymatic inhibition by test compounds. By incorporating counter-screens, such as the one described for this compound, it is possible to identify and filter out false-positive hits, ensuring the integrity and reliability of screening data. The protocols and data presented here provide a framework for establishing robust luciferase-based assays and for characterizing potential inhibitors.

References

Application Notes and Protocols: In Vivo Imaging with Firefly Luciferase and the Potential Role of Firefly Luciferase-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioluminescence imaging (BLI) is a powerful and widely adopted technology for non-invasively monitoring biological processes in living animals. The firefly luciferase (FLuc) system is the most commonly used reporter for in vivo imaging due to its high sensitivity and the low background signal in mammalian tissues. FLuc catalyzes the oxidation of its substrate, D-luciferin, in an ATP-dependent reaction to produce light, which can be detected and quantified using sensitive optical imaging systems. This technology is instrumental in tracking cell proliferation, monitoring gene expression, and assessing disease progression and therapeutic response in preclinical models.

Firefly luciferase-IN-1 is a highly potent and reversible inhibitor of the firefly luciferase enzyme, with an in vitro IC50 of 0.25 nM. While the direct in vivo imaging applications of this compound are not yet extensively documented in scientific literature, its potent inhibitory activity suggests potential utility in modulating the bioluminescent signal for advanced imaging strategies. This document provides detailed protocols for standard in vivo imaging using firefly luciferase and explores the prospective applications of this compound as a tool for signal validation and control in experimental designs.

I. Principle of Firefly Luciferase Bioluminescence

The light-emitting reaction catalyzed by firefly luciferase is a two-step process that requires the presence of D-luciferin, ATP, magnesium ions (Mg2+), and molecular oxygen.

-

Adenylation: D-luciferin reacts with ATP to form luciferyl adenylate and pyrophosphate.[1]

-

Oxidation: The luciferyl adenylate is then oxidized by molecular oxygen, leading to the formation of an excited state of oxyluciferin. As oxyluciferin returns to its ground state, it emits a photon of light.[1]

The emitted light is typically in the yellow-green spectrum (around 560 nm) but can be shifted to red light in vivo at 37°C.[2] This emitted light is captured by a sensitive CCD camera to generate an image representing the location and intensity of the luciferase activity.

Signaling Pathway Diagram

Caption: Mechanism of the firefly luciferase reaction and inhibition by this compound.

II. In Vivo Imaging Applications of Firefly Luciferase

Firefly luciferase-based in vivo imaging is a versatile tool with a broad range of applications in preclinical research.

-

Oncology Research: To monitor tumor growth and metastasis, and to assess the efficacy of anti-cancer therapies in xenograft and orthotopic animal models.[3]

-

Gene Expression Analysis: To study the regulation of gene expression in real-time by placing the luciferase gene under the control of a specific promoter of interest.

-

Cell Tracking: To non-invasively track the location, migration, and viability of transplanted cells, such as stem cells or immune cells.

-

Infectious Disease Modeling: To monitor the spread of pathogens and the host response to infection in living animals.

-

Drug Development: To evaluate the pharmacokinetics and pharmacodynamics of novel therapeutic agents.

III. Experimental Protocols

A. Preparation of D-Luciferin Substrate

Materials:

-

D-Luciferin potassium or sodium salt

-

Sterile, pyrogen-free Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Sterile 0.22 µm syringe filter

-

Sterile vials for storage

Protocol:

-

Calculate the required amount of D-luciferin to prepare a stock solution of 15 mg/mL.

-

Under sterile conditions, dissolve the D-luciferin powder in sterile DPBS.

-

Gently mix the solution until the D-luciferin is completely dissolved. Avoid vigorous shaking to prevent oxidation.

-

Sterile-filter the D-luciferin solution using a 0.22 µm syringe filter into a sterile vial.

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

B. In Vivo Bioluminescence Imaging Protocol

Materials:

-

Animal model with cells expressing firefly luciferase

-

Prepared D-luciferin stock solution (15 mg/mL)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS)

-

Sterile syringes and needles

Protocol:

-

Anesthetize the animal using a calibrated vaporizer with isoflurane (typically 1-3% in oxygen).

-

Place the anesthetized animal inside the imaging chamber of the in vivo imaging system.

-

Administer the D-luciferin substrate to the animal. The standard dose is 150 mg/kg body weight. The most common administration routes are intraperitoneal (IP) or intravenous (IV) injection.[2]

-

Acquire bioluminescent images at multiple time points to determine the peak signal intensity. The time to peak signal can vary depending on the animal model and the route of administration (typically 10-20 minutes for IP injection and 2-5 minutes for IV injection).[2]

-

Set the imaging parameters, including exposure time, binning, and f/stop, to achieve an optimal signal-to-noise ratio. An initial auto-exposure setting can be used to determine the optimal exposure time.

-

Quantify the bioluminescent signal in the region of interest (ROI) using the imaging software. The signal is typically expressed as photons per second per square centimeter per steradian (p/s/cm²/sr).

Experimental Workflow Diagram

References

- 1. Applications of Bioluminescence Imaging to Antiviral Research and Therapy: Multiple Luciferase Enzymes and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Firefly Luciferase by General Anesthetics: Effect on In Vitro and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]

- 3. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Optimal Concentration of Firefly Luciferase-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Firefly luciferase (FLuc) is a widely utilized reporter enzyme in biomedical research and drug discovery for studying gene expression, signal transduction, and as a tool for high-throughput screening. The activity of FLuc is quantified by measuring the light produced upon the oxidation of its substrate, D-luciferin, a reaction that is dependent on ATP. Firefly luciferase-IN-1 is a highly potent and reversible inhibitor of FLuc.[1] Determining the precise concentration of this inhibitor is critical for its effective use, whether for validating reporter assay results, developing counter-screens, or studying the enzyme's structure and function.

This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of this compound for their specific experimental needs. The protocols cover dose-response determination and cytotoxicity assessment, which are essential for distinguishing specific enzyme inhibition from off-target effects on cell viability.

Properties of this compound

A summary of the known properties of this compound is presented in Table 1. This information is crucial for designing experiments to determine its optimal concentration.

| Property | Value | Reference |

| Target | Firefly Luciferase (FLuc) | [1] |

| IC50 | 0.25 nM | [1] |

| Nature of Inhibition | Reversible | [1] |

| Related Signaling Pathway | Immunology/Inflammation, NF-κB | [1] |

Experimental Protocols

Protocol 1: Determination of In Vitro IC50 and Dose-Response Curve

This protocol describes how to determine the concentration-dependent inhibitory effect of this compound on purified FLuc enzyme or in cell lysates containing FLuc.

Materials:

-

This compound

-

Purified firefly luciferase or cell lysate containing firefly luciferase

-

Luciferase assay reagent (containing D-luciferin, ATP, and necessary co-factors)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer with appropriate pH and salts)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in the assay buffer. A common starting point is to prepare a 10-point dilution series, with the highest concentration being at least 100-fold higher than the expected IC50 (e.g., starting from 1 µM down to the pM range).

-

Prepare the firefly luciferase solution (either purified enzyme or cell lysate) at a fixed concentration in the assay buffer.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Add a small volume (e.g., 10 µL) of each dilution of this compound to triplicate wells of the 96-well plate.

-

Include control wells with buffer and solvent only (no inhibitor) to determine the maximum enzyme activity (100% activity).

-

Add a fixed volume (e.g., 40 µL) of the firefly luciferase solution to each well.

-

Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the luminescent reaction by adding a fixed volume (e.g., 50 µL) of the luciferase assay reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = 100 x (1 - (Signal_with_inhibitor / Signal_without_inhibitor))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation:

The results of the dose-response experiment should be summarized in a table as shown below.

| This compound Conc. (nM) | Average Luminescence (RLU) | Standard Deviation | % Inhibition |

| 0 (Control) | 1,500,000 | 50,000 | 0 |

| 0.01 | 1,450,000 | 45,000 | 3.3 |

| 0.1 | 900,000 | 30,000 | 40 |

| 0.25 | 750,000 | 25,000 | 50 |

| 1 | 200,000 | 15,000 | 86.7 |

| 10 | 50,000 | 5,000 | 96.7 |

| 100 | 10,000 | 2,000 | 99.3 |

| 1000 | 5,000 | 1,000 | 99.7 |

Protocol 2: Determining the Optimal Concentration in a Cell-Based Assay and Assessing Cytotoxicity

This protocol is designed to determine the optimal concentration of this compound in a cellular context, while simultaneously assessing its potential cytotoxicity.

Materials:

-

Mammalian cells expressing firefly luciferase

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

Luciferase assay reagent

-

Cytotoxicity assay kit (e.g., MTT, MTS, or a kit measuring ATP levels like CellTiter-Glo®)

-

96-well clear and white, opaque tissue culture plates

-

Luminometer and a microplate reader for the cytotoxicity assay

Procedure:

-

Cell Seeding:

-

Seed the firefly luciferase-expressing cells in both a clear 96-well plate (for cytotoxicity) and a white, opaque 96-well plate (for the luciferase assay) at a predetermined optimal density.

-

Incubate the plates overnight to allow the cells to attach.

-

-

Inhibitor Treatment:

-